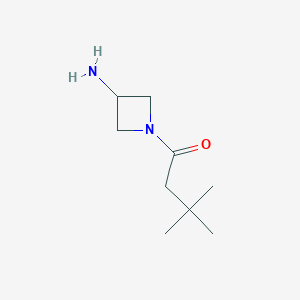
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one
Overview
Description
“1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one” is a chemical compound . The compound is also known as “1-(3-aminoazetidin-1-yl)propan-1-one hydrochloride” with a CAS Number of 2230804-31-4 . It has a molecular weight of 164.63 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 241.0±33.0 °C, a predicted density of 1.131±0.06 g/cm3, and a predicted pKa of 6.33±0.20 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Metabolic Studies
- Metabolism Analysis: Takayama et al. (2014) conducted a study on the metabolism of several new illicit drugs, including derivatives containing 1-amino-3,3-dimethyl-1-oxobutan-2-yl moieties, using human liver microsomes. This research provides insights into the metabolism of compounds related to 1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one, particularly regarding their processing by cytochrome p450 enzymes (Takahiro Takayama et al., 2014).
Synthesis and Characterization
- Synthesis of Heterocyclic Compounds: Mistry and Desai (2006) reported on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, indicating the utility of similar structures in pharmacological applications, which may include compounds like this compound (K. Mistry & K. R. Desai, 2006).
Pharmacological Evaluation
- Antimicrobial and Antifungal Activities: A study by Arshad et al. (2021) on 1,3-thiazolidin-4-ones fused with pyrimidin-2-yl-imidazol-4-yl moieties, structurally related to this compound, demonstrated antimicrobial potential against various bacterial and fungal strains, indicating a potential application in antimicrobial therapies (M. Arshad et al., 2021).
Biological Activity
- Synthesis and Biological Activity: Research by Qin et al. (2009) on the synthesis of novel compounds using 3,3-dimethylbutan-2-one, a core component of this compound, showed promising plant-growth regulatory activities, indicating potential agricultural applications (Xue Qin et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)4-8(12)11-5-7(10)6-11/h7H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXUHQXHZFQVRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




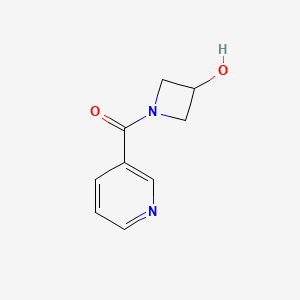
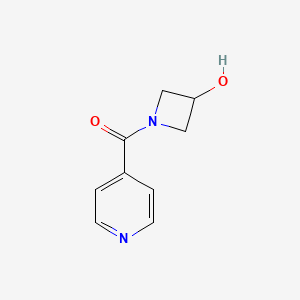
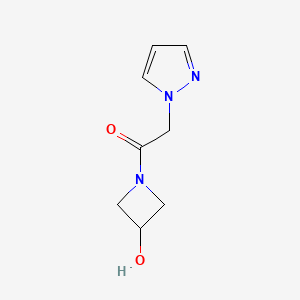
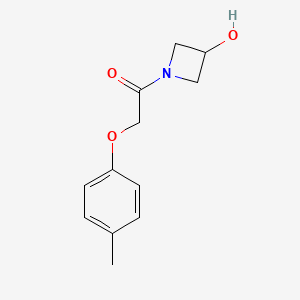
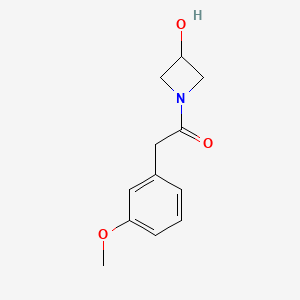

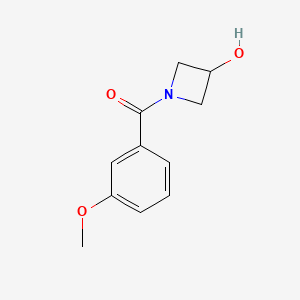
![2-(methoxymethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1468874.png)

![3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1468876.png)


